![molecular formula C12H14Cl2O B15326986 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol CAS No. 61023-77-6](/img/structure/B15326986.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a cyclopentyl ring substituted with a 2,4-dichlorophenyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2,4-Dichlorophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentyl derivatives with varying degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
[1-(2,4-Dichlorophenyl)cyclopentanemethanamine: A related compound with an amine group instead of a methanol group.
[1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: A compound with a nitrile group, showing different reactivity and applications.
Uniqueness:
- The presence of the methanol group in [1-(2,4-Dichlorophenyl)cyclopentyl]methanol provides unique reactivity, allowing for a variety of chemical transformations.
- Its specific structure and functional groups make it a valuable intermediate in organic synthesis and potential applications in various fields.
Propiedades
Número CAS |
61023-77-6 |
|---|---|
Fórmula molecular |
C12H14Cl2O |
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2 |
Clave InChI |
XJRIFPPLUIYHPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


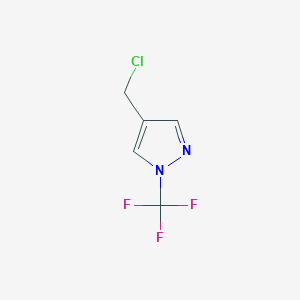
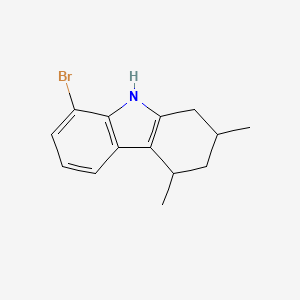

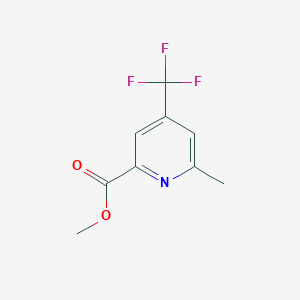


![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
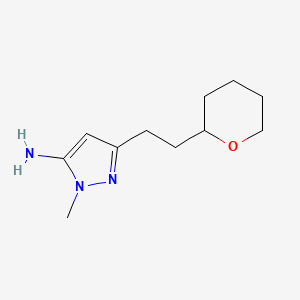
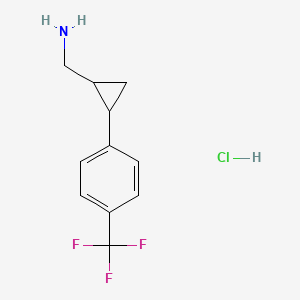
![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
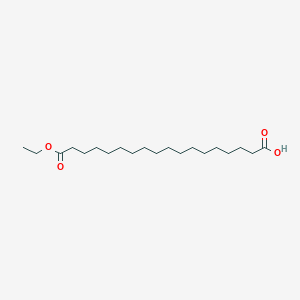
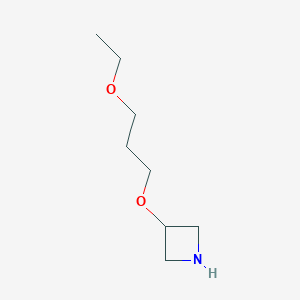
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
